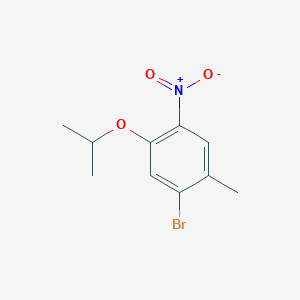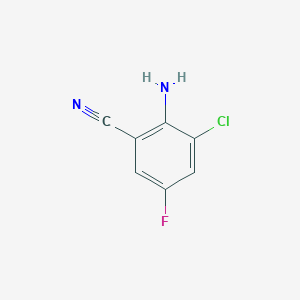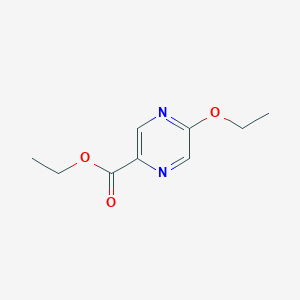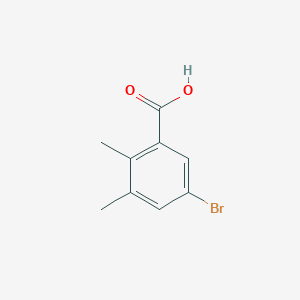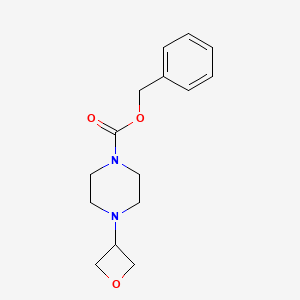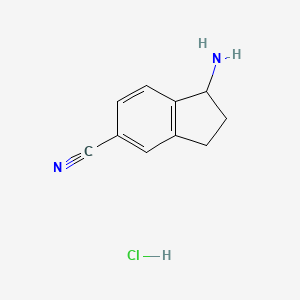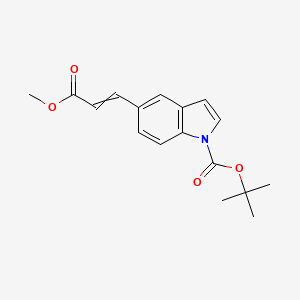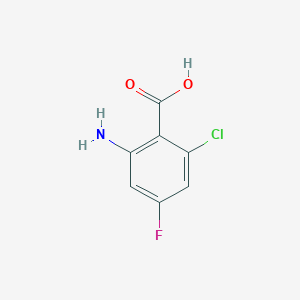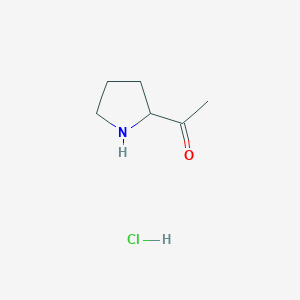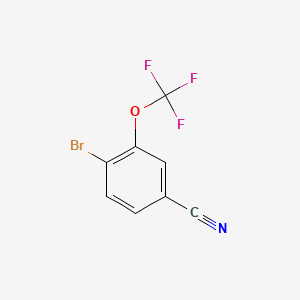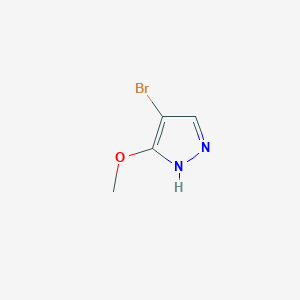
4-Bromo-3-methoxy-1h-pyrazole
Descripción general
Descripción
4-Bromo-3-methoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 4 and a methoxy group at position 3 makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Mecanismo De Acción
Target of Action
4-Bromo-3-methoxy-1h-pyrazole is a pyrazole derivative . Pyrazole derivatives have been found to interact with various targets, including enzymes and receptors, contributing to their diverse biological activities . .
Mode of Action
For instance, 4-Bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
For instance, bromo(hetero)arenes, which include compounds like this compound, are valuable starting materials for further functionalization, such as metalation reactions (halogen-metal exchange) or transition-metal-catalyzed cross-coupling reactions .
Result of Action
It is known that pyrazole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-methoxy-1h-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the oxidative phosphorylation process, which is vital for ATP production in cells . This inhibition can lead to altered cellular energy levels, impacting various cellular functions and processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism. The compound’s ability to inhibit oxidative phosphorylation suggests that it may bind to components of the mitochondrial electron transport chain, disrupting the normal flow of electrons and proton gradient formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on oxidative phosphorylation over extended periods, indicating its stability in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular energy metabolism and calcium signaling. At higher doses, it can cause toxic or adverse effects, such as impaired cellular energy production and calcium homeostasis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of oxidative phosphorylation suggests that it may affect the metabolic flux of the tricarboxylic acid (TCA) cycle and the levels of metabolites involved in energy production
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its inhibitory effects on oxidative phosphorylation suggest that it may localize to mitochondria, where it can interact with components of the electron transport chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide, resulting in the formation of the desired compound . This reaction is carried out under alkaline conditions and yields the product in good quantities.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve column chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-methoxy-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other functional groups using reagents like sodium hydride and methyl iodide.
Oxidation and Reduction: The methoxy group at position 3 can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Sodium Hydride and Methyl Iodide: Used for the methylation of the hydroxyl group at position 3.
Bromine: Employed in the bromination of pyrazole derivatives.
Major Products Formed:
Aplicaciones Científicas De Investigación
4-Bromo-3-methoxy-1H-pyrazole has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
4-Bromo-1H-pyrazole: Lacks the methoxy group at position 3, making it less versatile in certain reactions.
3-Methoxy-1H-pyrazole: Does not have the bromine atom at position 4, affecting its reactivity and applications.
Uniqueness: 4-Bromo-3-methoxy-1H-pyrazole is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways . Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Propiedades
IUPAC Name |
4-bromo-5-methoxy-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFHRMDRFZPMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147011-26-4 | |
| Record name | 4-bromo-5-methoxy-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


